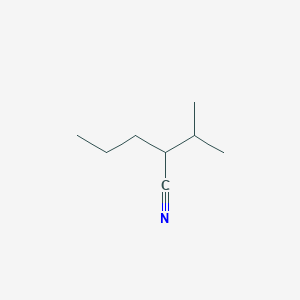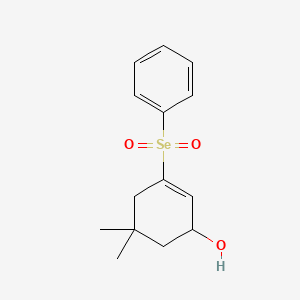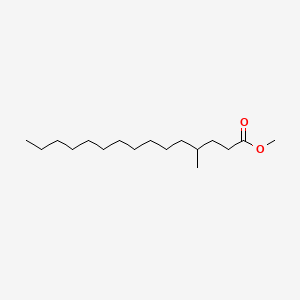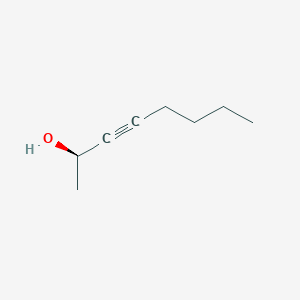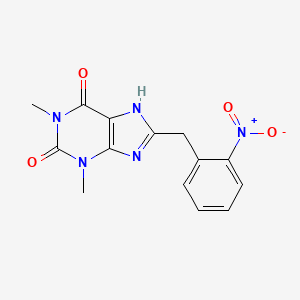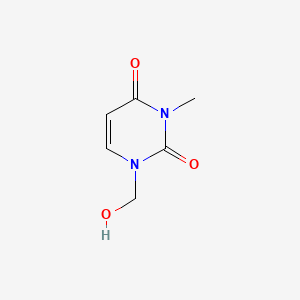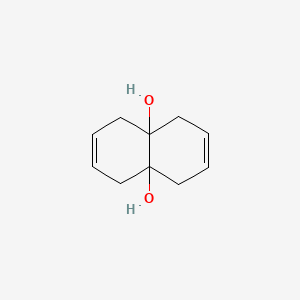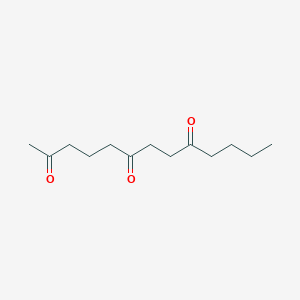
2,6,9-Tridecanetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,9-Tridecanetrione is an organic compound characterized by the presence of three ketone groups located at the 2nd, 6th, and 9th positions of a tridecane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9-Tridecanetrione typically involves the oxidation of tridecane derivatives. One common method is the selective oxidation of tridecane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the triketone structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. Catalytic oxidation using supported metal catalysts is often employed to enhance the efficiency of the reaction. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the production rate while minimizing by-products.
化学反应分析
Types of Reactions
2,6,9-Tridecanetrione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under anhydrous conditions.
Major Products Formed
Oxidation: Formation of tridecanoic acid derivatives.
Reduction: Formation of 2,6,9-tridecanetriol.
Substitution: Formation of various substituted tridecanes depending on the nucleophile used.
科学研究应用
2,6,9-Tridecanetrione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2,6,9-Tridecanetrione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
2,6,9-Tridecanetriol: A reduced form of 2,6,9-Tridecanetrione with hydroxyl groups instead of ketone groups.
2,6,9-Tridecanoic Acid: An oxidized form with carboxylic acid groups.
2,6,9-Tridecanedione: A related compound with two ketone groups.
Uniqueness
This compound is unique due to its triketone structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
78975-93-6 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC 名称 |
tridecane-2,6,9-trione |
InChI |
InChI=1S/C13H22O3/c1-3-4-7-12(15)9-10-13(16)8-5-6-11(2)14/h3-10H2,1-2H3 |
InChI 键 |
GBMQLFVIACGBNP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)CCC(=O)CCCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


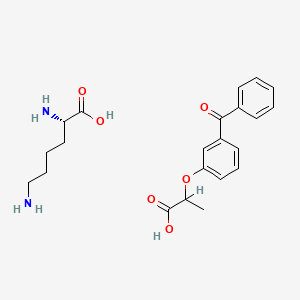
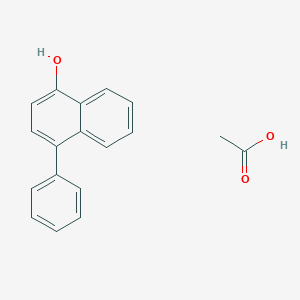

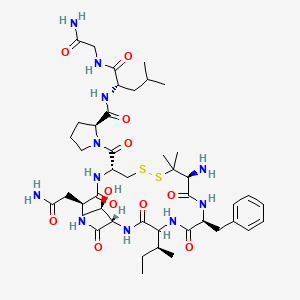
![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)

